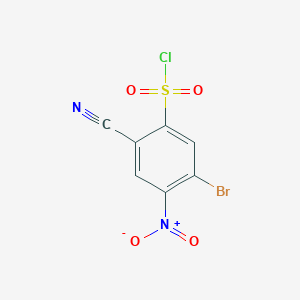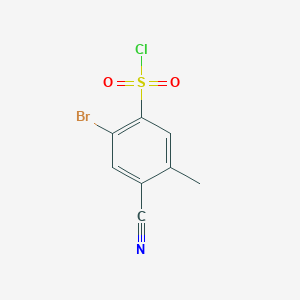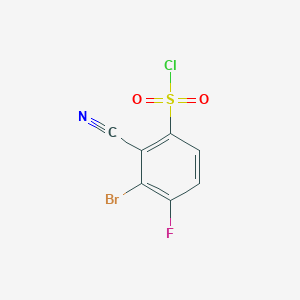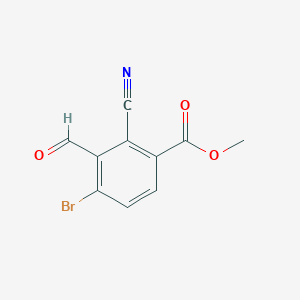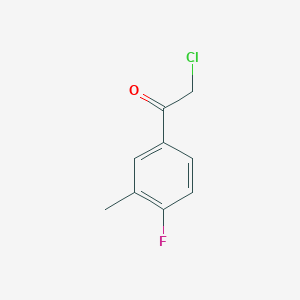
2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one” is a synthetic cathinone . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .
Chemical Reactions Analysis
There is limited data available on the chemical reactions involving “2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one”. It’s important to note that synthetic cathinones are a rapidly evolving group of substances, and new compounds are detected every year .Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Polyethers Synthesis
In the realm of materials science, research led by Percec and Zuber (1992) delved into the synthesis of flexible polyethers based on conformational isomerism, which involved derivatives similar to 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one. Their study emphasized the synthesis and characterization of polyethers derived from various halogenated and methylated phenyl ethanes, investigating their phase transition temperatures and thermodynamic parameters to understand the influence of molecular structure on liquid crystalline properties. The findings highlighted how substituents like fluorine and chlorine affect the isotropic-nematic transition temperatures and associated thermodynamic parameters, providing insights into designing novel liquid crystalline materials with tailored properties (Percec & Zuber, 1992).
Advanced Organic Synthesis Techniques
The compound and its related derivatives have also found applications in advanced organic synthesis. For instance, a study by Patrick, Rogers, and Gorrell (2002) presented a convenient method for preparing 2-fluoro-3-alkoxy-1,3-butadienes, which are valuable intermediates in organic synthesis. Their method involved the elimination of HCl from a chloro-fluoro-cyclopropane derivative, yielding the desired butadiene in high yield. This approach exemplifies the utility of halogenated compounds in facilitating the synthesis of complex organic molecules, potentially including derivatives of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one (Patrick, Rogers, & Gorrell, 2002).
Molecular Characterization and Theoretical Studies
Further, research on similar fluorinated and chlorinated compounds has been conducted to understand their molecular structures and properties better. Meenatchi et al. (2015) focused on the synthesis, crystal growth, and characterization of a compound closely related to 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one. Their work involved X-ray diffraction, FT-IR, FT-Raman, and powder X-ray diffraction analyses, along with theoretical calculations to derive optimized geometry and hyperpolarizability values. Such studies are crucial for exploring the potential of halogenated compounds in optoelectronics and materials science (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Zukünftige Richtungen
The future of “2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one” and other synthetic cathinones largely depends on legislative efforts and the development of early warning systems to prevent their widespread use . Although some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .
Eigenschaften
IUPAC Name |
2-chloro-1-(4-fluoro-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAIJCKSONGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653463 | |
| Record name | 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
696616-24-7 | |
| Record name | 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



